Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone is a complex organic compound that features a cyclopropyl group, a hydroxy group, a phenyl group, and a thienyl group attached to a dibenzo diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone typically involves multiple steps, including the formation of the dibenzo diazepine core and the subsequent attachment of the cyclopropyl, hydroxy, phenyl, and thienyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the dibenzo diazepine core.
Substitution reactions: to introduce the phenyl and thienyl groups.
Hydroxylation reactions: to add the hydroxy group.
Cyclopropanation reactions: to attach the cyclopropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and thienyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced derivative with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Interact with specific receptors in biological systems.
Inhibit enzymes: Act as an inhibitor of certain enzymes.
Modulate pathways: Influence various biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl[1-hydroxy-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone: Similar structure with different substituents.
Cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-dibenzo[B,E][1,4]diazepin-10(11H)-yl]methanone: Another similar compound with different functional groups.
Uniqueness
Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H24N2O2S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-9-phenyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24N2O2S/c30-23-16-19(17-7-2-1-3-8-17)15-21-25(23)26(24-11-6-14-32-24)29(27(31)18-12-13-18)22-10-5-4-9-20(22)28-21/h1-11,14,18-19,26,28H,12-13,15-16H2 |
InChI Key |
ZHQYSJCZMJRFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C52)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.